molecular formula C13H12N4O2S B2430339 N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1904230-28-9

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2430339
CAS No.: 1904230-28-9
M. Wt: 288.33
InChI Key: KBRXFKPVRXSWSQ-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while benzo[c][1,2,5]thiadiazole is a bicyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoxazole moiety through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . The benzo[c][1,2,5]thiadiazole moiety can be prepared via a Pd-catalyzed cross-coupling reaction . The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine using reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, room temperature.

    Reduction: Tin(II) chloride, reflux conditions.

    Substitution: Sodium hydride, alkyl halides, room temperature to reflux conditions.

Major Products

The major products formed from these reactions include oxidized isoxazole derivatives, reduced benzo[c][1,2,5]thiadiazole derivatives, and substituted isoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of isoxazole and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-13(14-5-1-2-9-7-15-19-8-9)10-3-4-11-12(6-10)17-20-16-11/h3-4,6-8H,1-2,5H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRXFKPVRXSWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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